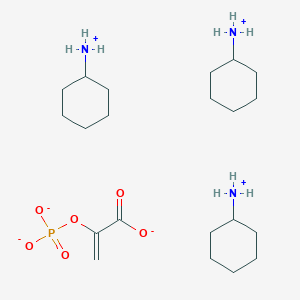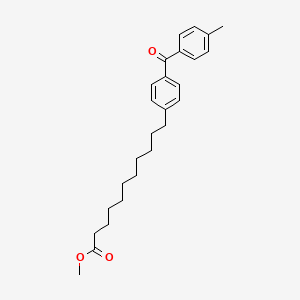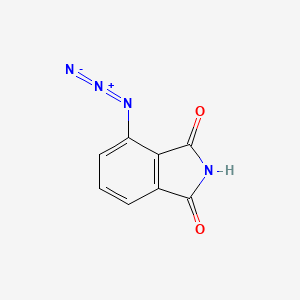
4-Azido-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a heterocyclic ring. The azido group is known for its high reactivity, making such compounds valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-1H-isoindole-1,3(2H)-dione typically involves the introduction of an azido group to an isoindole-1,3-dione precursor. One common method is the nucleophilic substitution reaction where a halogenated isoindole-1,3-dione reacts with sodium azide (NaN₃) under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.
Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions
Major Products
Reduction: 4-Amino-1H-isoindole-1,3(2H)-dione
Cycloaddition: Triazole derivatives
Scientific Research Applications
4-Azido-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: Employed in bioconjugation techniques, where the azido group reacts with alkyne-functionalized biomolecules in click chemistry.
Medicine: Potential use in drug discovery and development, especially in the design of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Azido-1H-isoindole-1,3(2H)-dione largely depends on the specific application and reaction it is involved in. In click chemistry, for example, the azido group undergoes a cycloaddition reaction with an alkyne group, forming a stable triazole ring. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-isoindole-1,3(2H)-dione: A reduction product of 4-Azido-1H-isoindole-1,3(2H)-dione.
4-Bromo-1H-isoindole-1,3(2H)-dione: A halogenated analog that can be used as a precursor in nucleophilic substitution reactions.
4-Alkyne-1H-isoindole-1,3(2H)-dione: An alkyne-functionalized analog used in click chemistry.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in bioconjugation and materials science.
Properties
CAS No. |
652133-68-1 |
|---|---|
Molecular Formula |
C8H4N4O2 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
4-azidoisoindole-1,3-dione |
InChI |
InChI=1S/C8H4N4O2/c9-12-11-5-3-1-2-4-6(5)8(14)10-7(4)13/h1-3H,(H,10,13,14) |
InChI Key |
JWIGYFLNZLWQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N=[N+]=[N-])C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


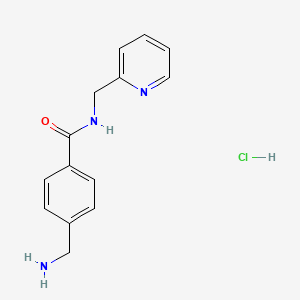
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
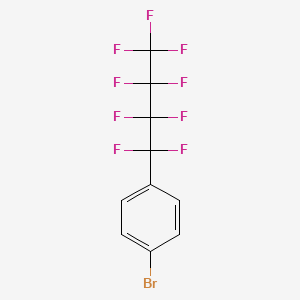
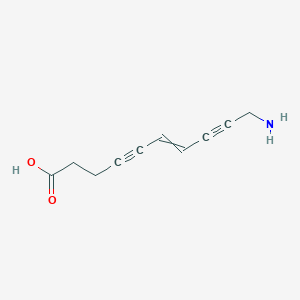
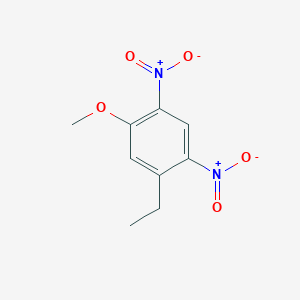
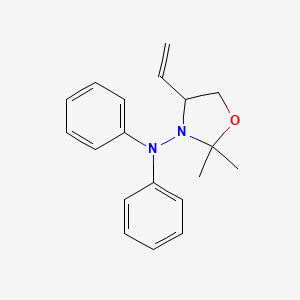
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
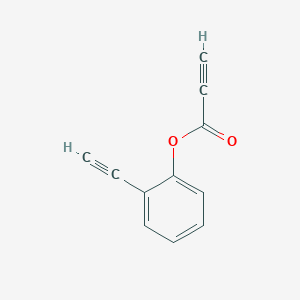
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
